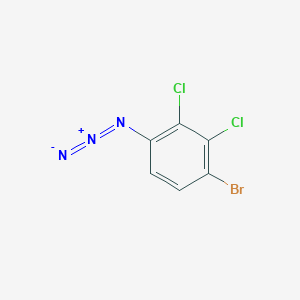![molecular formula C14H20N2O4 B6599314 phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate CAS No. 1354968-22-1](/img/structure/B6599314.png)
phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate (PBTC), also known as N-tert-butoxycarbonyl-2-phenylethylamine, is an organic compound with a wide range of applications in scientific research. PBTC is a versatile reagent that has been widely used in organic synthesis. It is also an important intermediate for the preparation of a number of pharmaceuticals and other compounds.
Scientific Research Applications
PBTC is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of complexes. It is also used as a reactant in the synthesis of pharmaceuticals and other compounds. PBTC is also used as a catalyst in the synthesis of peptides and proteins.
Mechanism of Action
PBTC is a versatile reagent that acts as a catalyst in a variety of organic reactions. It acts as a nucleophile, attacking electrophilic centers in organic molecules. It is also a good leaving group, allowing for the formation of new carbon-carbon bonds. In addition, PBTC can act as a base, facilitating the deprotonation of organic molecules.
Biochemical and Physiological Effects
PBTC is not known to have any direct biochemical or physiological effects. However, it has been used as a reagent in the synthesis of a number of compounds that have been shown to have biological activity. These compounds include pharmaceuticals, peptides, and proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PBTC in organic synthesis is its versatility. It is a good nucleophile and leaving group, and can act as a base. It is also relatively stable, allowing for the synthesis of a wide range of compounds. The main limitation of using PBTC is its cost. It is relatively expensive compared to other reagents.
Future Directions
There are a number of potential future directions for the use of PBTC in scientific research. It could be used as a reagent in the synthesis of a wider range of compounds, including pharmaceuticals, peptides, and proteins. It could also be used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of complexes. Additionally, PBTC could be used as a reactant in the synthesis of new materials, such as nanomaterials and polymers. Finally, PBTC could be used to study the mechanism of organic reactions, and to develop new catalysts and reagents.
Synthesis Methods
PBTC is synthesized from 2-phenylethylamine and tert-butyl chloroformate. The reaction proceeds in a three-step process: (1) formation of the chloroformate ester, (2) formation of the carbamate, and (3) deprotection of the carbamate. The first step involves the reaction of 2-phenylethylamine with tert-butyl chloroformate in the presence of a base, such as pyridine. The second step involves the reaction of the chloroformate ester with ammonia or a primary amine to form the carbamate. The final step involves the deprotection of the carbamate to form PBTC.
properties
IUPAC Name |
phenyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-9-15-12(17)19-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBTYGTCBUTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-2-(tert-butyloxycarbonyl)aminoethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)


![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)



![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)
![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)



![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)